Stereochemical Purity for JAK1 Inhibitor Potency
The (1S,3R) configuration of this cis-diamine scaffold is essential for achieving high JAK1 inhibitory potency. When incorporated into imidazo-pyrrolopyridine derivatives, the resulting compounds demonstrate JAK1 inhibition with IC50 values as low as 2 nM [1]. In contrast, analogous scaffolds derived from trans-1,3-diaminocyclopentane or (1R,3S) enantiomers show substantially reduced activity, with IC50 values typically >100 nM, due to suboptimal orientation of the cyclopentane ring within the kinase hinge region [2].
| Evidence Dimension | Enzymatic inhibition potency (JAK1 IC50) |
|---|---|
| Target Compound Data | 2 nM (for optimized imidazo-pyrrolopyridine derivatives incorporating the (1S,3R)-diamine scaffold) |
| Comparator Or Baseline | >100 nM for derivatives incorporating trans-1,3-diaminocyclopentane or (1R,3S) enantiomer scaffolds |
| Quantified Difference | ≥50-fold improvement in potency |
| Conditions | Recombinant human JAK1 kinase assay using a peptide substrate; ATP at Km concentration |
Why This Matters
Procurement of the correct (1S,3R) stereoisomer is mandatory for research programs targeting JAK1, as even minor stereochemical variation results in a ≥50-fold loss in target potency.
- [1] Kulagowski, J. J., Blair, W., Bull, R. J., Chang, C., Deshmukh, G., Dyke, H. J., ... & Zak, M. (2012). Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors. Journal of Medicinal Chemistry, 55(12), 5901-5921. View Source
- [2] Zak, M., Mendonca, R., Balazs, M., Barrett, K., Bergeron, P., Blair, W. S., ... & Kulagowski, J. J. (2012). Discovery and optimization of C-2 methyl imidazopyrrolopyridines as potent and orally bioavailable JAK1 inhibitors with selectivity over JAK2. Journal of Medicinal Chemistry, 55(13), 6179-6193. View Source
